molecular formula C8H6F4O B1404498 1-Fluoro-2-methyl-3-(trifluoromethoxy)benzene CAS No. 1404195-13-6

1-Fluoro-2-methyl-3-(trifluoromethoxy)benzene

Cat. No.: B1404498
CAS No.: 1404195-13-6
M. Wt: 194.13 g/mol
InChI Key: PJPMNEJWZOXMFR-UHFFFAOYSA-N
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Description

1-Fluoro-2-methyl-3-(trifluoromethoxy)benzene is an organic compound that belongs to the class of trifluoromethyl ethers. This compound is characterized by the presence of a fluorine atom, a methyl group, and a trifluoromethoxy group attached to a benzene ring. The trifluoromethoxy group is known for its unique properties, making this compound of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Fluoro-2-methyl-3-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the fluorination of 1,3-dimethoxybenzene, followed by trifluoromethylation. The reaction conditions typically involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide, and trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonate .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination and trifluoromethylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-2-methyl-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom or the trifluoromethoxy group is replaced by other nucleophiles.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding hydrocarbons.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Fluoro-2-methyl-3-(trifluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-fluoro-2-methyl-3-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. The fluorine atom can form strong hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1-Fluoro-2-methyl-4-(trifluoromethoxy)benzene
  • 1-Fluoro-2-methyl-3-(trifluoromethyl)benzene
  • 1-Fluoro-2-methyl-3-(methoxy)benzene

Uniqueness

1-Fluoro-2-methyl-3-(trifluoromethoxy)benzene is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in the design of pharmaceuticals and agrochemicals where these properties are desirable .

Properties

IUPAC Name

1-fluoro-2-methyl-3-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O/c1-5-6(9)3-2-4-7(5)13-8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPMNEJWZOXMFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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